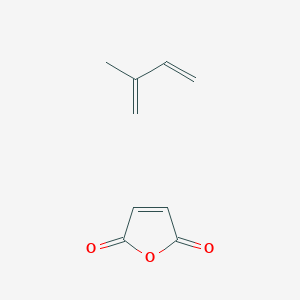
NSC 148129
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 148129 is a compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a furan ring and a diene component
Preparation Methods
Synthetic Routes and Reaction Conditions
NSC 148129 can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isoprene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of furan-2,5-dione; 2-methylbuta-1,3-diene often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
NSC 148129 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring and diene component can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
NSC 148129 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which furan-2,5-dione; 2-methylbuta-1,3-diene exerts its effects involves interactions with various molecular targets. The furan ring and diene component can participate in different pathways, leading to diverse biological and chemical outcomes. These interactions are often mediated by the compound’s ability to form reactive intermediates and engage in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Maleic Anhydride: Similar in structure but lacks the diene component.
Isoprene: Contains the diene component but lacks the furan ring.
Furan: Contains the furan ring but lacks the diene component.
Uniqueness
NSC 148129 is unique due to its combination of a furan ring and a diene component. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
Properties
CAS No. |
25249-78-9 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
furan-2,5-dione;2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H8.C4H2O3/c1-4-5(2)3;5-3-1-2-4(6)7-3/h4H,1-2H2,3H3;1-2H |
InChI Key |
QDTNFRLPXCUGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C.C1=CC(=O)OC1=O |
Related CAS |
25249-78-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid](/img/structure/B8690461.png)
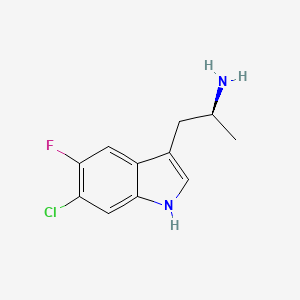
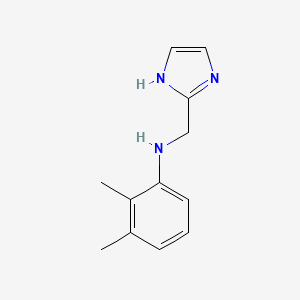
![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)

![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)
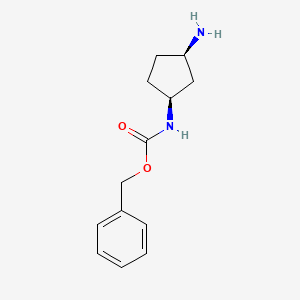
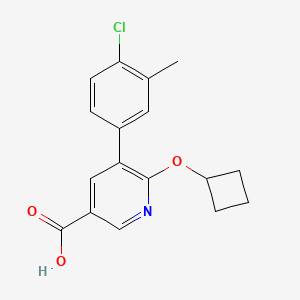
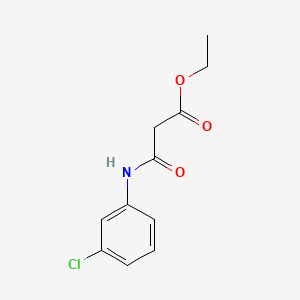
![9-[4-(Trifluoromethyl)phenyl]anthracene](/img/structure/B8690526.png)
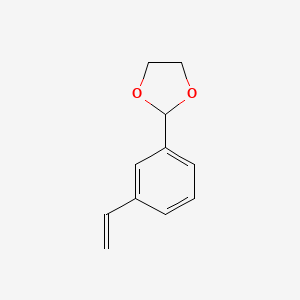
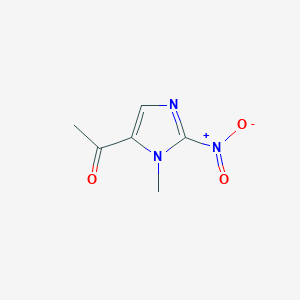
![Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate](/img/structure/B8690552.png)
